molecular formula C25H25NO3 B11353554 3-(3,4-diethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

3-(3,4-diethoxybenzyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11353554
M. Wt: 387.5 g/mol
InChI Key: BQDDHGCZZKURDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-DIETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE: is a complex organic compound characterized by its unique structure, which includes both indole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-DIETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-DIETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction and conditions employed .

Scientific Research Applications

3-[(3,4-DIETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(3,4-DIETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-[(3,4-DIETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE: can be compared with similar compounds such as:

    3-(3,4-Dimethoxyphenyl)-1-propanol: Similar in structure but with methoxy groups instead of ethoxy groups.

    3,4-Dimethoxyphenylacetone: Contains a ketone group and methoxy substituents.

    (3,4-Diethoxyphenyl)(3-methyl-1-piperidinyl)methanone: Contains a piperidine ring and diethoxyphenyl group

These comparisons highlight the uniqueness of 3-[(3,4-DIETHOXYPHENYL)METHYL]-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Properties

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

IUPAC Name

3-[(3,4-diethoxyphenyl)methyl]-1-phenyl-3H-indol-2-one

InChI

InChI=1S/C25H25NO3/c1-3-28-23-15-14-18(17-24(23)29-4-2)16-21-20-12-8-9-13-22(20)26(25(21)27)19-10-6-5-7-11-19/h5-15,17,21H,3-4,16H2,1-2H3

InChI Key

BQDDHGCZZKURDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.